molecular formula C12H27ClN4O3 B6337327 (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride CAS No. 134276-45-2

(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride

Cat. No.: B6337327
CAS No.: 134276-45-2
M. Wt: 310.82 g/mol
InChI Key: ROGKVZGKYWMMAT-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride is a compound that belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride typically involves the reaction of (2S)-2,6-diaminohexanoic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reaction may be carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include steps such as crystallization and purification to obtain the hydrochloride salt form of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride lies in its specific structure and the presence of both amino and amide functional groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O3.ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGKVZGKYWMMAT-IYPAPVHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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